Cas no 92050-16-3 (5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine)

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine structure
92050-16-3 structure
Produktname:5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine
CAS-Nr.:92050-16-3
MF:C14H21N
MW:203.32324385643
MDL:MFCD12828202
CID:61542
PubChem ID:11469760

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthylamine
    • 2-Naphthalenamine, 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-
    • 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ylamine
    • 5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-amine
    • 1,1,4,4-tetramethyl-1,2,3,4-tetrahydro-6-aminonaphthalene
    • 1,1,4,4-tetramethyl-1,2,3,4-tetrahydro-naphth-6-ylamine
    • 2-amino-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene
    • 2-amino-5,6,7,8-tetrahydro-5,5,8,8-tetramethylnaphthalene
    • 5,6,7,8-tetrahydro-5,5,8,8-tetramethylnaphtalen-2-amine
    • 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine
    • 5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-ylamine
    • AMDKYPNODLTUMY-UHFFFAOYSA-N
    • KM3075
    • 2-Naphthylamine, 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl- (6CI)
    • 5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenamine (ACI)
    • (1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphth-6-yl)amine
    • 2-Amino-1,2,3,4-tetrahydro-1,1,4,4-tetramethylnaphthalene
    • CS-0059980
    • 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl -2-naphthylamine
    • 5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalen -2-ylamine
    • SB77454
    • EN300-305699
    • AS-18642
    • AKOS015915436
    • MFCD12828202
    • 92050-16-3
    • SY272695
    • 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2 amine
    • 2-amino-5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalene
    • W18206
    • AC-7878
    • DTXSID50466874
    • XH1341
    • J-516467
    • SCHEMBL447737
    • MDL: MFCD12828202
    • Inchi: 1S/C14H21N/c1-13(2)7-8-14(3,4)12-9-10(15)5-6-11(12)13/h5-6,9H,7-8,15H2,1-4H3
    • InChI-Schlüssel: AMDKYPNODLTUMY-UHFFFAOYSA-N
    • Lächelt: NC1C=C2C(CCC(C2=CC=1)(C)C)(C)C

Berechnete Eigenschaften

  • Genaue Masse: 203.16700
  • Monoisotopenmasse: 203.167399674g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 1
  • Schwere Atomanzahl: 15
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 242
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 26
  • XLogP3: 4.4

Experimentelle Eigenschaften

  • Dichte: 0.944
  • Schmelzpunkt: 63-65 ºC
  • Siedepunkt: 310.189°C at 760 mmHg
  • Flammpunkt: 143.452°C
  • Brechungsindex: 1.524
  • PSA: 26.02000
  • LogP: 4.19900

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine Sicherheitsinformationen

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine Zolldaten

  • HS-CODE:2921450090
  • Zolldaten:

    China Zollkodex:

    2921450090

    Übersicht:

    2921450090. 1-Naphthylamin und2-Derivate und Salze von Naphthylamin(einschließlich1-Naphthylamin). MwSt:17,0% Steuerrückerstattungssatz:9,0% Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:30,0%

    Deklarationselemente:

    Produktname, Komponenteninhalt, Verwendung für

    Zusammenfassung:

    2921450090 1-Naphthylamin (Ah-Naphthylamin), 2-Naphthylamin (b-Naphthylamin) und ihre Derivate; Salze davon. Aufsichtsbedingungen:Keine. MwSt:17.0%.Steuerermäßigungssatz:9.0%.MFN Tarif:6.5%.Allgemeiner Tarif:30.0%

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Enamine
EN300-305699-1.0g
5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine
92050-16-3 95.0%
1.0g
$79.0 2025-03-19
eNovation Chemicals LLC
D273534-5g
5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthylamine
92050-16-3 95%+
5g
$1390 2024-08-03
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T70080-250mg
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine
92050-16-3 97%
250mg
¥337.0 2024-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T70080-1g
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine
92050-16-3 97%
1g
¥740.0 2024-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T70080-100mg
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine
92050-16-3 97%
100mg
¥231.0 2024-07-18
TRC
T890340-10mg
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine
92050-16-3
10mg
$ 50.00 2022-06-02
Chemenu
CM133424-5g
5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine
92050-16-3 95%+
5g
$*** 2023-03-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OO417-200mg
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine
92050-16-3 97%
200mg
298.0CNY 2021-07-12
Chemenu
CM133424-1g
5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine
92050-16-3 95+%
1g
$281 2021-08-05
eNovation Chemicals LLC
Y1188336-5g
2-Amino-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene
92050-16-3 95%
5g
$440 2023-08-31

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  2 - 5 bar, 70 °C
Referenz
Dihydroindene and tetrahydronaphthalene compounds for treating disease
, United States, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  2 - 5 bar, 70 °C
Referenz
Preparation of pentamethyltetrahydronaphthalene derivatives for use as human retinoid X receptor modulators
, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Stannous chloride Solvents: Ethanol ;  12 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water
Referenz
Selective alkylation of βII-tubulin and thioredoxin-1 by structurally related subsets of aryl chloroethylureas leading to either anti-microtubules or redox modulating agents
Fortin, Jessica S.; Cote, Marie-France; Lacroix, Jacques; Desjardins, Michel; Petitclerc, Eric; et al, Bioorganic & Medicinal Chemistry, 2008, 16(15), 7277-7290

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  24 h, 25 °C
Referenz
Methods for the production and use of tricyclic retinoids
, European Patent Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ;  6 h, 70 °C
Referenz
Synthesis of tamibarotene
Bian, Haiyong; Xu, Wenfang, Zhongguo Yiyao Gongye Zazhi, 2009, 40(1), 9-11

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  15 h, 1 atm, rt
Referenz
Preparation of tetrahydronaphthalenylureidobenzoic acids as retinoid agonists.
, United States, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  rt
Referenz
Design and synthesis of novel retinoid synergists having a dibenzodiazepine skeleton
Ohta, Kiminori; Kawachi, Emiko; Shudo, Koichi; Kagechika, Hiroyuki, Heterocycles, 2010, 81(11), 2465-2470

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Glycerol ;  2 h, 150 °C
Referenz
Method for synthesizing 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthylamine
, China, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  15 h, rt
Referenz
Preparation of N-(tetrahydronaphthyl)-N'-phenylureas as retinoid agonists for treatment of emphysema, cancer, or dermatological disorders
, World Intellectual Property Organization, , ,

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  2 - 5 bar, 70 °C
Referenz
Modeling, Synthesis, and Biological Evaluation of Potential Retinoid X Receptor (RXR)-Selective Agonists: Analogues of 4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic Acid (Bexarotene) and 6-(Ethyl(5,5,8,8-tetrahydronaphthalen-2-yl)amino)nicotinic Acid (NEt-TMN)
Heck, Michael C.; Wagner, Carl E.; Shahani, Pritika H.; MacNeill, Mairi; Grozic, Aleksandra; et al, Journal of Medicinal Chemistry, 2016, 59(19), 8924-8940

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  24 h, 25 °C
Referenz
Preparation of tricyclic retinoids as retinoid receptor agonists
, United States, , ,

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Hydroxyamine hydrochloride ,  Sulfuric acid Solvents: Acetonitrile ;  25 °C; 10 min, 25 °C
1.2 Reagents: Hydrochloric acid ,  Titanium chloride (TiCl3) Solvents: Water ;  25 °C; 10 min, 25 °C
1.3 Reagents: Citric acid, sodium salt ,  Sodium hydroxide Solvents: Water ;  basified, 25 °C
Referenz
C-H Amination of Arenes with Hydroxylamine
See, Yi Yang; Sanford, Melanie S., Organic Letters, 2020, 22(8), 2931-2934

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  1 h, rt
Referenz
Retinoid compounds with retinoic acid receptor agonist activity
, World Intellectual Property Organization, , ,

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol ;  2 h, reflux
Referenz
Palladium-Catalyzed Synthesis of Aromatic Carboxylic Acids with Silacarboxylic Acids
Friis, Stig D.; Andersen, Thomas L.; Skrydstrup, Troels, Organic Letters, 2013, 15(6), 1378-1381

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  4 h, reflux
Referenz
Process improvement of tamibarotene preparation
Zhao, Ming-zhu; Zang, Cheng-xu; Cai, Zhan; Jiang, Zhi-hui; Huang, Jing-hua; et al, Yaoxue Shijian Zazhi, 2012, 30(4), 287-288

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  15 h, 1 atm, rt
Referenz
Preparation of N-(tetrahydronaphthyl)-N'-arylureas as retinoid agonists for treatment of emphysema, cancer, or dermatological disorders
, World Intellectual Property Organization, , ,

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  overnight, rt
Referenz
Methods to Generate an Array of Novel Rexinoids by SAR on a Potent Retinoid X Receptor Agonist: A Case Study with NEt-TMN
Wagner, Carl E.; Jurutka, Peter W., Methods in Molecular Biology (New York, 2019, 2019, 109-121

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  1 h, rt
Referenz
Heterocyclic compounds as retinoid X receptor modulators, and drugs and pharmaceutical compositions containing them
, Japan, , ,

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
Referenz
Aza-retinoids as novel retinoid X receptor-specific agonists
Farmer, Luc J.; Marron, Kristen S.; Canan Koch, Stacie S.; Hwang, C. K.; Kallel, E. Adam; et al, Bioorganic & Medicinal Chemistry Letters, 2006, 16(9), 2352-2356

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine Raw materials

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine Preparation Products

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:92050-16-3)5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine
A10921
Reinheit:99%
Menge:5g
Preis ($):243.0